molecular formula C17H15ClN2O5S B2733724 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105233-29-1

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2733724
CAS No.: 1105233-29-1
M. Wt: 394.83
InChI Key: FKATZBOMLPLINL-UHFFFAOYSA-N
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Description

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group, a sulfonylmethyl group, and a 3,4-dimethoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as cyclization agents.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as potassium carbonate (K2CO3).

    Attachment of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced by reacting the intermediate compound with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N).

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a coupling reaction using 3,4-dimethoxyphenylboronic acid and a palladium catalyst under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((4-Methylphenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
  • 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
  • 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c1-23-14-8-3-11(9-15(14)24-2)17-19-16(25-20-17)10-26(21,22)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKATZBOMLPLINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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